molecular formula C4H6F4O3S B13476006 1-Fluoropropan-2-yl trifluoromethanesulfonate

1-Fluoropropan-2-yl trifluoromethanesulfonate

Cat. No.: B13476006
M. Wt: 210.15 g/mol
InChI Key: SYYSNONLIFFFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Fluoropropan-2-yl trifluoromethanesulfonate involves the reaction of 1-fluoropropan-2-ol with trifluoromethanesulfonic anhydride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction proceeds as follows:

1-Fluoropropan-2-ol+Trifluoromethanesulfonic anhydride1-Fluoropropan-2-yl trifluoromethanesulfonate+Trifluoromethanesulfonic acid\text{1-Fluoropropan-2-ol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{Trifluoromethanesulfonic acid} 1-Fluoropropan-2-ol+Trifluoromethanesulfonic anhydride→1-Fluoropropan-2-yl trifluoromethanesulfonate+Trifluoromethanesulfonic acid

The reaction is usually conducted at low temperatures to control the exothermic nature of the process . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Fluoropropan-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.

    Reduction Reactions: It can be reduced to 1-fluoropropan-2-ol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield 1-fluoropropan-2-one using oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Fluoropropan-2-yl trifluoromethanesulfonate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism by which 1-Fluoropropan-2-yl trifluoromethanesulfonate exerts its effects is primarily through its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Fluoropropan-2-yl trifluoromethanesulfonate can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity and stability in various chemical reactions.

Biological Activity

1-Fluoropropan-2-yl trifluoromethanesulfonate (also known as 1-Fluoropropan-2-yl triflate) is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure imparts specific biological activities, making it a subject of interest for pharmaceutical applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C3H4F4O3S\text{C}_3\text{H}_4\text{F}_4\text{O}_3\text{S}

This structure includes a fluorinated propanol moiety linked to a trifluoromethanesulfonate group, which contributes to its reactivity and biological properties.

Biological Activity Overview

This compound has been studied for its potential biological activities, particularly in the context of inhibiting certain cellular pathways. Notably, it has been implicated in the inhibition of IRE1, an endoplasmic reticulum (ER) stress sensor involved in the Unfolded Protein Response (UPR). This pathway is crucial for maintaining cellular homeostasis and plays a significant role in various diseases, including diabetes and neurodegenerative disorders.

The mechanism of action involves the modulation of ER stress responses. By inhibiting IRE1, this compound can alter the balance between cell survival and apoptosis under conditions of ER stress. This modulation may have therapeutic implications in diseases characterized by chronic ER stress.

Case Studies

  • IRE1 Inhibition : In a study focusing on pyrazolopyridine compounds, it was found that this compound effectively inhibits IRE1 activity. This inhibition leads to decreased RNase activity and reduced apoptosis in cells subjected to ER stress conditions .
  • Toxicity Assessments : Comparative studies on related fluorinated compounds have shown that this compound exhibits lower toxicity profiles compared to other alkylating agents. This is significant for its potential therapeutic applications, as lower toxicity may enhance its utility in clinical settings .

Data Tables

Property Value
Molecular FormulaC₃H₄F₄O₃S
Molecular Weight196.13 g/mol
SolubilitySoluble in polar solvents
Biological Half-lifeVaries based on biological context

Properties

Molecular Formula

C4H6F4O3S

Molecular Weight

210.15 g/mol

IUPAC Name

1-fluoropropan-2-yl trifluoromethanesulfonate

InChI

InChI=1S/C4H6F4O3S/c1-3(2-5)11-12(9,10)4(6,7)8/h3H,2H2,1H3

InChI Key

SYYSNONLIFFFIZ-UHFFFAOYSA-N

Canonical SMILES

CC(CF)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.